2-[(2-Fluoro-5-nitrobenzyl)amino]ethanol
Description
2-[(2-Fluoro-5-nitrobenzyl)amino]ethanol is a fluorinated aromatic compound featuring a nitro group at the 5-position and a fluorine atom at the 2-position of the benzyl ring, linked to an ethanolamine moiety via an amino group. This compound is structurally derived from 2-fluoro-5-nitrobenzyl alcohol (CAS: 143032-52-4), a key intermediate synthesized through nitration and fluorination reactions . The benzyl alcohol precursor is typically prepared via catalytic reduction or nucleophilic substitution, yielding a colorless liquid with moderate synthetic efficiency (21–35% yields depending on conditions) .
The nitro group enhances electrophilicity, making the benzyl position reactive toward nucleophilic substitution (e.g., with ethanolamine), while the fluorine atom influences conformational stability and hydrogen-bonding interactions .
Properties
Molecular Formula |
C9H11FN2O3 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2-[(2-fluoro-5-nitrophenyl)methylamino]ethanol |
InChI |
InChI=1S/C9H11FN2O3/c10-9-2-1-8(12(14)15)5-7(9)6-11-3-4-13/h1-2,5,11,13H,3-4,6H2 |
InChI Key |
INAQXHNJZACERP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CNCCO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 2-[(2-Fluoro-5-nitrobenzyl)amino]ethanol with structurally related compounds:
Key Observations :
- Electron-Withdrawing Effects: The nitro group in the target compound increases acidity at the benzyl position compared to methyl or amino analogs, enhancing reactivity in substitution reactions .
Physicochemical Properties
- Synthetic Yields: 2-Fluoro-5-nitrobenzyl alcohol (precursor): 21–35% via chromatography . 5-Amino-2-fluorobenzyl alcohol: Synthesized via nitro reduction (SnCl₂/ethanol, 75°C), though yields unreported .
- Stability: Nitro-containing compounds (e.g., target molecule) are prone to reduction under acidic or reductive conditions, forming unstable diamines . In contrast, methyl or amino-substituted analogs exhibit greater stability .
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